molecular formula C17H25NO3 B1317312 Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate CAS No. 91727-04-7

Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate

Cat. No.: B1317312
CAS No.: 91727-04-7
M. Wt: 291.4 g/mol
InChI Key: GFYVZFTWWZPMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate is an organic compound with the molecular formula C17H25NO3 It is a derivative of heptanoic acid, featuring a dimethylamino group attached to a phenyl ring, which is further connected to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate typically involves the esterification of 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process would include the careful control of temperature, pressure, and the molar ratios of reactants to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoate: Similar structure but with diethylamino groups instead of dimethylamino groups.

    Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxooctanoate: Similar structure but with an additional carbon in the heptanoate chain.

    Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxobutanoate: Similar structure but with a shorter butanoate chain.

Uniqueness

Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the dimethylamino group enhances its solubility and interaction with various molecular targets, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

ethyl 7-[4-(dimethylamino)phenyl]-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-4-21-17(20)9-7-5-6-8-16(19)14-10-12-15(13-11-14)18(2)3/h10-13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYVZFTWWZPMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538512
Record name Ethyl 7-[4-(dimethylamino)phenyl]-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91727-04-7
Record name Ethyl 7-[4-(dimethylamino)phenyl]-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.